molecular formula C14H16ClNO2 B587969 3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester CAS No. 862704-32-3

3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester

Cat. No. B587969
M. Wt: 265.737
InChI Key: PIUMVUOIQYDWMK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Indole Derivatives in Scientific Research

Indole derivatives are widely studied for their diverse biological activities and potential applications in medicinal chemistry. For instance, indole-3-carbinol (I3C) and its derivatives demonstrate significant roles in hepatic protection, showcasing anti-fibrosis, anti-tumor, anti-oxidant, and immunomodulatory effects through pleiotropic mechanisms (Wang et al., 2016). These findings suggest that similarly structured compounds like "3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester" might also possess unique biological activities worthy of exploration in scientific research.

Carboxylic Acid Esters in Bacterial Applications

Carboxylic ester hydrolases (CEHs) found in bacteria catalyze the hydrolysis of carboxylic esters into alcohol and acid, showing potential for industrial applications. The diverse catalytic machinery and substrate specificity of CEHs, as well as their application in biotechnological processes, highlight the significance of ester compounds in scientific research and industrial biocatalysis (Oh et al., 2019).

Safety And Hazards

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Future Directions

This involves discussing potential future research directions or applications for the compound.


I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of “3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester”, feel free to ask!


properties

IUPAC Name

tert-butyl 3-(chloromethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUMVUOIQYDWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747337
Record name tert-Butyl 3-(chloromethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester

CAS RN

862704-32-3
Record name tert-Butyl 3-(chloromethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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